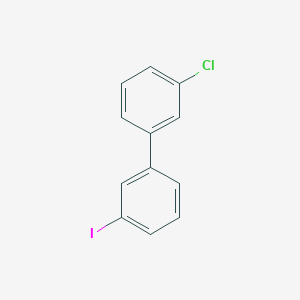

1,1'-Biphenyl, 3-chloro-3'-iodo-

CAS No.:

Cat. No.: VC13615457

Molecular Formula: C12H8ClI

Molecular Weight: 314.55 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H8ClI |

|---|---|

| Molecular Weight | 314.55 g/mol |

| IUPAC Name | 1-chloro-3-(3-iodophenyl)benzene |

| Standard InChI | InChI=1S/C12H8ClI/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1-8H |

| Standard InChI Key | LEAYQFHHIWUKOM-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)Cl)C2=CC(=CC=C2)I |

| Canonical SMILES | C1=CC(=CC(=C1)Cl)C2=CC(=CC=C2)I |

Introduction

Structural Characteristics and Molecular Data

The molecular architecture of 1,1'-biphenyl, 3-chloro-3'-iodo- consists of two phenyl rings connected by a single carbon-carbon bond. The chlorine atom occupies the 3-position on one ring, while the iodine atom resides at the 3'-position on the adjacent ring. This substitution pattern introduces significant steric hindrance and electronic effects, which influence the compound’s reactivity and intermolecular interactions.

Table 1: Key Molecular Properties of 1,1'-Biphenyl, 3-Chloro-3'-Iodo-

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 314.55 g/mol |

| Halogen Substituents | Cl (3-position), I (3'-position) |

| Boiling Point | Not reported |

| Melting Point | Not reported |

| Density | Not reported |

Synthesis and Chemical Reactivity

Synthetic Strategies

The synthesis of halogenated biphenyls like 1,1'-biphenyl, 3-chloro-3'-iodo- often employs cross-coupling methodologies. A common approach involves the Ullmann reaction, where aryl halides undergo coupling in the presence of a copper catalyst. For example:

Here, and represent halogenated benzene precursors. Alternatively, Suzuki-Miyaura coupling using palladium catalysts may facilitate the formation of the biphenyl backbone, though this method typically requires boronic acid derivatives.

Reaction Pathways and Intermediate Formation

The compound’s reactivity is shaped by its halogen substituents:

-

Nucleophilic Aromatic Substitution: The electron-withdrawing chlorine atom activates the ring for substitution, particularly at positions ortho and para to itself.

-

Electrophilic Aromatic Substitution: The iodine atom, though bulky, can direct incoming electrophiles to meta positions due to its weak deactivating effect.

-

Oxidative Addition: In transition-metal-catalyzed reactions, the carbon-iodine bond undergoes oxidative addition more readily than the carbon-chlorine bond, enabling selective functionalization.

Comparative Analysis with Related Halogenated Biphenyls

Chlorine vs. Iodo Substituents

Compared to fully chlorinated biphenyls (e.g., PCB-77), the iodine atom in this compound reduces planarity, altering packing in crystalline phases and solubility in nonpolar solvents. Conversely, the smaller chlorine atom allows tighter molecular interactions, increasing melting points.

Applications in Materials Science

The compound’s electronic properties make it suitable for organic semiconductors. Iodine’s polarizability enhances charge-carrier mobility, while chlorine stabilizes the material against oxidative degradation.

Future Research Directions

Synthetic Optimization

Developing greener synthetic routes using photocatalytic or electrochemical methods could reduce reliance on heavy metal catalysts.

Pharmacokinetic Studies

In vivo studies are needed to assess absorption, distribution, metabolism, and excretion (ADME) profiles, particularly for oncology applications.

Environmental Remediation

Investigating advanced oxidation processes (AOPs) for degrading this compound in contaminated environments is critical to mitigating ecological risks.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume